Ethyl 2-(4,5-dichloropyridin-2-YL)acetate

Description

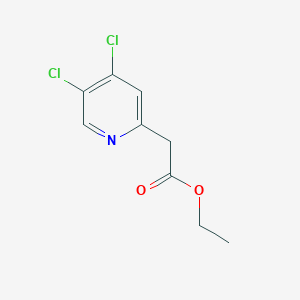

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine atoms at the 4- and 5-positions and an ethyl acetate group at the 2-position. This compound belongs to a broader class of pyridine-based esters, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The dichloro substitution pattern on the pyridine ring enhances its electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

ethyl 2-(4,5-dichloropyridin-2-yl)acetate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4H2,1H3 |

InChI Key |

PFAZEAUJKPEQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,5-dichloropyridin-2-YL)acetate typically involves the reaction of 2-chloro-4,5-dichloropyridine with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl acetate group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4,5-dichloropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(4,5-dichloropyridin-2-YL)acetate with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Structural Analogs and Substituent Variations

Key Observations :

- Substituent Position and Electronic Effects : The 4,5-dichloro substitution in the target compound creates a distinct electronic environment compared to 3,5-dichloro analogs (e.g., compounds in ). This difference may alter reactivity in nucleophilic substitution or cross-coupling reactions.

- Functional Group Diversity : The ethyl acetate group in the target compound contrasts with the 2-oxoacetate () and difluoroacetate () moieties in analogs. These variations influence solubility, metabolic stability, and binding affinity in biological systems.

Physicochemical Properties

- The dichloro substitution further reduces polarity, as seen in analogs like Ethyl 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroacetate, which requires storage at 2–8°C to maintain stability .

- Thermal Stability : Halogenated pyridines often display enhanced thermal stability due to strong C–Cl bonds. For example, analogs such as Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate () are stable under ambient conditions, suggesting similar behavior for the target compound.

Crystallographic and Computational Insights

- Crystal Structure Analysis: SHELX software (e.g., SHELXL, SHELXT) has been widely used to resolve crystal structures of similar halogenated pyridines . For instance, the crystal structure of 2-Chloroethyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate () was refined using SHELXL, demonstrating the utility of these tools for elucidating stereoelectronic effects in halogenated systems.

Biological Activity

Ethyl 2-(4,5-dichloropyridin-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and other relevant findings from recent studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two chlorine atoms at the 4 and 5 positions. The acetate group contributes to its reactivity and potential biological interactions. The molecular formula is , and it has been studied for various pharmacological effects.

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory properties of compounds related to this compound. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-1 and COX-2 leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

- Inhibition Data :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have indicated that electron-withdrawing groups enhance anti-inflammatory activity:

| Compound | Substituent | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|---|

| A | None | 19.45 | 23.8 |

| B | Cl | 26.04 | 31.4 |

| C | F | 28.39 | 42.1 |

The presence of halogens such as chlorine or fluorine at specific positions on the pyridine ring has been shown to increase potency against COX enzymes .

Case Studies

One notable case study involved the evaluation of this compound in a carrageenan-induced paw edema model in rats. The compound exhibited significant anti-inflammatory effects comparable to indomethacin, a commonly used NSAID:

- ED50 Values : The effective dose required to achieve a significant reduction in edema was calculated at approximately 9.17 μM for indomethacin, while similar compounds derived from this compound showed ED50 values ranging from 8.23 to 11.60 μM .

The mechanism by which this compound exerts its anti-inflammatory effects likely involves the inhibition of COX enzymes and modulation of inflammatory mediators such as nitric oxide synthase (iNOS). Studies have demonstrated that these compounds can significantly reduce mRNA expression levels of iNOS and COX-2 in inflammatory cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.